molecular formula C13H27NO2Si B15065343 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline CAS No. 294201-81-3

2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline

Cat. No.: B15065343
CAS No.: 294201-81-3
M. Wt: 257.44 g/mol
InChI Key: ZSYRNURLDQPBSK-UHFFFAOYSA-N
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Description

2-(Ethyldimethoxysilyl)decahydroisoquinoline is a compound that belongs to the class of decahydroisoquinolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyldimethoxysilyl group attached to the decahydroisoquinoline ring system. Decahydroisoquinolines are known for their diverse biological activities and are found in various natural alkaloids and pharmaceutical drugs .

Preparation Methods

The synthesis of 2-(Ethyldimethoxysilyl)decahydroisoquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-(Ethyldimethoxysilyl)decahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids .

Comparison with Similar Compounds

2-(Ethyldimethoxysilyl)decahydroisoquinoline can be compared with other similar compounds such as decahydroisoquinoline, tetrahydroisoquinoline, and isoquinoline. While all these compounds share a common isoquinoline backbone, their chemical properties and biological activities differ due to the presence of different functional groups. For example, decahydroisoquinoline is the saturated form of isoquinoline and is known for its occurrence in natural alkaloids . Tetrahydroisoquinoline, on the other hand, is an intermediate in the synthesis of various pharmaceutical drugs . The unique ethyldimethoxysilyl group in 2-(Ethyldimethoxysilyl)decahydroisoquinoline imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .

Properties

CAS No.

294201-81-3

Molecular Formula

C13H27NO2Si

Molecular Weight

257.44 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane

InChI

InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3

InChI Key

ZSYRNURLDQPBSK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](N1CCC2CCCCC2C1)(OC)OC

Origin of Product

United States

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